3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydropyrazinone core, which is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the 4-chlorobenzylamine and 2-ethoxybenzaldehyde, which are then subjected to a condensation reaction to form the intermediate Schiff base. This intermediate is subsequently cyclized under acidic or basic conditions to yield the final dihydropyrazinone product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one is investigated for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
Comparison: Compared to these similar compounds, 3-{[(4-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one stands out due to its unique dihydropyrazinone core This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in the other compounds
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1-(2-ethoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-2-25-17-6-4-3-5-16(17)23-12-11-21-18(19(23)24)22-13-14-7-9-15(20)10-8-14/h3-12H,2,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHVSAJDIDOUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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